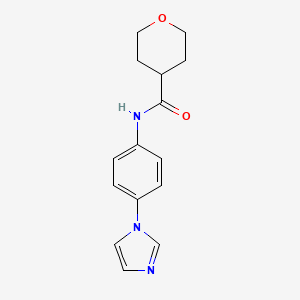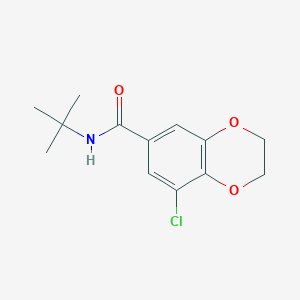
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide, also known as MOPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPPC is a pyrazine derivative that is commonly used as a biochemical tool to study the function of various proteins and enzymes.
作用機序
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide inhibits the activity of PKA and PDE by binding to the active site of these enzymes. PKA is an important enzyme that regulates various cellular processes, including metabolism, gene expression, and cell proliferation. PDE is an enzyme that degrades cyclic nucleotides, which are important signaling molecules in the cell.
Biochemical and Physiological Effects:
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cellular signaling. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide as a biochemical tool is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. One potential application is in the development of new anticancer agents. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could be used to study the function of other enzymes and proteins, which could lead to a better understanding of cellular processes. Finally, the synthesis of new derivatives of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
合成法
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide involves the reaction of 2-chloropyrazine with morpholine and 3-oxopropionic acid. The resulting product is then treated with carbonyldiimidazole to form the final compound, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied for its potential use as a biochemical tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been used to study the function of the ATP-binding cassette (ABC) transporters, which are involved in the transport of various molecules across cell membranes.
特性
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-11(16-5-7-19-8-6-16)1-2-15-12(18)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBNKMOECYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)



